molecular formula C29H27ClN4O4S B2393918 6-{[(2-chlorophenyl)methyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688059-79-2

6-{[(2-chlorophenyl)methyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2393918
CAS No.: 688059-79-2
M. Wt: 563.07
InChI Key: OSJNLRGEBBASSX-UHFFFAOYSA-N
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Description

6-{[(2-chlorophenyl)methyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities. The presence of multiple functional groups, including a chlorobenzylthio moiety and a phenylpiperazine group, contributes to its unique chemical properties and potential therapeutic applications.

Scientific Research Applications

6-{[(2-chlorophenyl)methyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool for studying biochemical pathways and mechanisms.

    Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities, make it a candidate for drug development and pharmacological studies.

    Industry: It can be used in the development of new materials or as a catalyst in chemical processes.

Preparation Methods

The synthesis of 6-{[(2-chlorophenyl)methyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves several steps, typically starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions. The introduction of the chlorobenzylthio and phenylpiperazine groups is usually accomplished through nucleophilic substitution reactions, where the quinazolinone core is reacted with the corresponding chlorobenzylthiol and phenylpiperazine derivatives under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

6-{[(2-chlorophenyl)methyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the quinazolinone core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of smaller fragments.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-{[(2-chlorophenyl)methyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

6-{[(2-chlorophenyl)methyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can be compared with other similar compounds, such as:

    Quinazolinone derivatives: These compounds share the quinazolinone core and may have similar biological activities, but differ in their functional groups and overall structure.

    Phenylpiperazine derivatives: Compounds with a phenylpiperazine group may exhibit similar pharmacological properties, but their activity can vary based on the presence of other functional groups.

    Chlorobenzylthio derivatives: These compounds contain the chlorobenzylthio moiety and may have comparable chemical reactivity, but their biological effects depend on the overall molecular structure.

The uniqueness of this compound lies in its combination of functional groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

6-[(2-chlorophenyl)methylsulfanyl]-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27ClN4O4S/c30-23-9-5-4-6-20(23)18-39-29-31-24-17-26-25(37-19-38-26)16-22(24)28(36)34(29)11-10-27(35)33-14-12-32(13-15-33)21-7-2-1-3-8-21/h1-9,16-17H,10-15,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJNLRGEBBASSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC6=CC=CC=C6Cl)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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